
N-(2-苯氧基嘧啶-5-基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-phenoxypyrimidin-5-yl)cinnamamide” is a synthetic derivative of cinnamic acid . It is a type of cinnamamide, which are compounds that have been evaluated as pharmacologically active compounds due to their common occurrence in plants and their low toxicity .
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides, including “N-(2-phenoxypyrimidin-5-yl)cinnamamide”, has been developed. This method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method were studied, and maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis
The molecular structure of “N-(2-phenoxypyrimidin-5-yl)cinnamamide” and its derivatives has been determined by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “N-(2-phenoxypyrimidin-5-yl)cinnamamide” and its derivatives have been studied. These reactions are catalyzed by Lipozyme® TL IM in continuous-flow microreactors .科学研究应用
Antimicrobial Activity
“N-(2-phenoxypyrimidin-5-yl)cinnamamide” and its derivatives have been studied for their antimicrobial properties. These compounds have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus and Enterococcus species. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 1–4 µg/mL .
Anticancer Potential
Research has indicated that cinnamamide derivatives exhibit anticancer activities. In vitro studies have been conducted on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines, showing promising results in inhibiting the proliferation of these cancer cells .
Antioxidant Properties
The antioxidant capacity of cinnamamide derivatives has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). These studies suggest that these compounds can effectively scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
Enzymatic Synthesis
Cinnamamide derivatives have been synthesized using enzymatic methods, which offer advantages such as mild reaction conditions and high specificity. For instance, Lipozyme® TL IM has been used to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines under continuous-flow microreactors .
Anti-inflammatory and Analgesic Activities
Some cinnamamide derivatives have shown anti-inflammatory and/or analgesic activities. These compounds are being explored for their potential use in treating inflammatory conditions and pain management .
Neuroprotective Effects
Cinnamamide derivatives have been incorporated into synthetic compounds with therapeutic potentials, including neuroprotective properties. These compounds are being studied for their ability to protect nerve cells from damage or degeneration .
Anti-tyrosinase Activity
These compounds have also been evaluated for their anti-tyrosinase properties, which could have applications in treating hyperpigmentation disorders and as potential ingredients in cosmetic products .
Cytotoxic Activity
Studies have synthesized hydroxycinnamide compounds and evaluated their cytotoxic activity against P388 murine leukemia cells. This research could lead to the development of new chemotherapeutic agents .
作用机制
安全和危害
属性
IUPAC Name |
(E)-N-(2-phenoxypyrimidin-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(12-11-15-7-3-1-4-8-15)22-16-13-20-19(21-14-16)24-17-9-5-2-6-10-17/h1-14H,(H,22,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKRVEKOCVBKJS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)
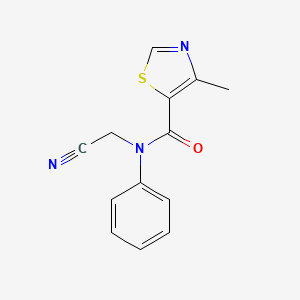
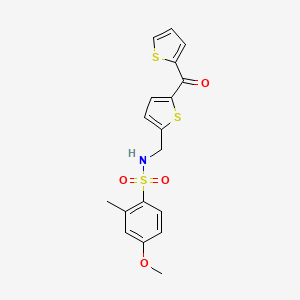
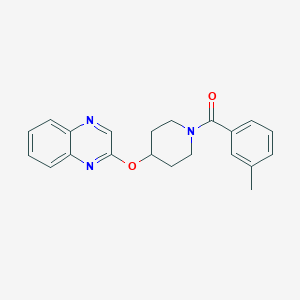
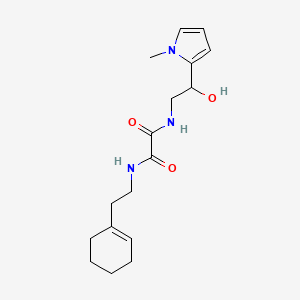
![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)
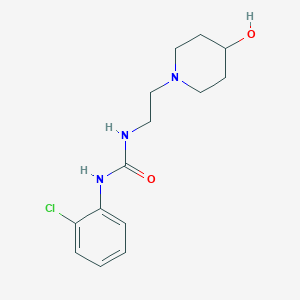

![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)
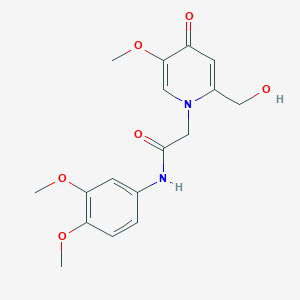
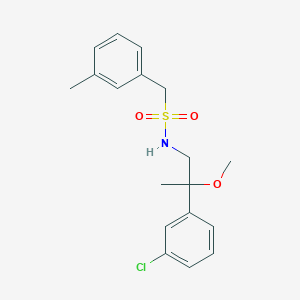
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)